

# Application Notes and Protocols for Avitinib Maleate Administration in Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avitinib maleate** (also known as Abivertinib or AC0010) is a third-generation, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR).<sup>[1][2]</sup> It selectively targets activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.<sup>[1][2]</sup> This selectivity may reduce the toxicity profile compared to less selective EGFR inhibitors.<sup>[3]</sup> **Avitinib maleate** is also an inhibitor of Bruton's tyrosine kinase (BTK).<sup>[2][4]</sup> These characteristics make it a compound of significant interest for preclinical and clinical research in oncology, particularly for non-small cell lung cancer (NSCLC).<sup>[1][5]</sup>

These application notes provide detailed protocols for the preparation and oral administration of **Avitinib maleate** for *in vivo* animal studies, along with key pharmacokinetic and efficacy data derived from preclinical research. The provided methodologies and data are intended to serve as a comprehensive resource for researchers designing and executing animal studies with this compound.

## Data Presentation

### Pharmacokinetic Parameters of Avitinib (AC0010)

The pharmacokinetic profile of Avitinib has been characterized in *xenograft* mouse models. Following intravenous and oral administration, the key parameters have been determined,

highlighting its rapid distribution and oral bioavailability.

Table 1: Pharmacokinetic Parameters of Axitinib in NCI-H1975 Xenograft Mouse Models

| Parameter                                      | Value        | Route       | Dose             | Animal Model        |
|------------------------------------------------|--------------|-------------|------------------|---------------------|
| Elimination Half-life (t <sub>1/2</sub> )      | 1.73 hours   | Intravenous | 10 mg/kg         | NCI-H1975 Xenograft |
| Total Body Clearance                           | 5.91 L/h/kg  | Intravenous | 10 mg/kg         | NCI-H1975 Xenograft |
| Volume of Distribution                         | 14.76 L/kg   | Intravenous | 10 mg/kg         | NCI-H1975 Xenograft |
| Time to Max. Concentration (T <sub>max</sub> ) | 1 - 2 hours  | Oral        | 12.5 - 200 mg/kg | NCI-H1975 Xenograft |
| Bioavailability                                | 15.9 - 41.4% | Oral        | 12.5 - 200 mg/kg | NCI-H1975 Xenograft |

Data sourced from Selleck Chemicals product information.[\[1\]](#)

## In Vivo Efficacy of Axitinib Maleate

Oral administration of **Axitinib maleate** has demonstrated significant antitumor activity in xenograft models of human NSCLC, particularly those harboring EGFR activating and resistance mutations.

Table 2: Efficacy of Oral **Axitinib Maleate** in an EGFR-mutant Xenograft Model

| Animal Model    | Cell Line                    | Treatment                 | Dose & Schedule                             | Outcome                                                                                      |
|-----------------|------------------------------|---------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------|
| Nu/Nu Nude Mice | EGFR-mutant (Active & T790M) | Avitinib maleate (AC0010) | 500 mg/kg, Once Daily                       | Complete tumor remission for over 143 days with no observed weight loss. <a href="#">[1]</a> |
| Nu/Nu Nude Mice | NCI-H1975 (EGFR L858R/T790M) | Avitinib maleate (AC0010) | 12.5, 50, 500 mg/kg, Once Daily for 14 days | Inhibited EGFR-mutant tumor growth. <a href="#">[3]</a> <a href="#">[4]</a>                  |

| Nu/Nu Nude Mice | A431 (Wild-Type EGFR) | **Avitinib maleate** (AC0010) | 12.5, 50, 500 mg/kg, Once Daily for 14 days | Did not inhibit wild-type EGFR tumor growth.[\[3\]](#)[\[4\]](#) |

## Experimental Protocols

### Protocol 1: Preparation of Avitinib Maleate for Oral Administration

This protocol details the preparation of **Avitinib maleate** for oral gavage in animal studies. The following formulation has been successfully used for in vivo experiments.

Materials:

- **Avitinib maleate** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes

- Vortex mixer
- Pipettes

**Procedure:**

- Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Solubilization: a. Weigh the required amount of **Avitinib maleate** powder and place it in a sterile conical tube. b. Add the DMSO (10% of the final volume) to the powder. Vortex thoroughly until the powder is completely dissolved. c. Add the PEG300 (40% of the final volume) and vortex. d. Add the Tween-80 (5% of the final volume) and vortex. e. Finally, add the saline (45% of the final volume) to reach the desired final concentration and volume. Vortex until a clear, homogeneous solution is achieved.
- Final Concentration: The solubility in this vehicle is  $\geq 2.5$  mg/mL. Adjust the initial weight of **Avitinib maleate** and the final volume to achieve the desired concentration for dosing based on the animal's body weight.
- Storage: The prepared solution should be stored appropriately, protected from light. It is recommended to prepare the formulation fresh before each use.

## Protocol 2: Oral Gavage Administration in Mice

This protocol provides a standardized method for the oral administration of the prepared **Avitinib maleate** solution to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

**Materials:**

- Prepared **Avitinib maleate** solution
- Mouse scale
- Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-inch, ball-tipped)
- 1 mL syringes
- Personal Protective Equipment (PPE)

Procedure:

- Animal Preparation: a. Weigh the mouse accurately to calculate the precise dosing volume. The recommended maximum oral gavage volume for a mouse is 10 mL/kg. b. Ensure the animal is properly restrained to allow for safe and accurate administration. The scruff of the neck should be held to immobilize the head and align the esophagus and stomach.
- Gavage Needle Measurement: Before the first administration, measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process). Mark this length on the needle.
- Dose Administration: a. Fill a 1 mL syringe with the calculated volume of the **Avitinib maleate** solution and attach the gavage needle. b. With the mouse securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). c. Advance the needle smoothly and without resistance along the roof of the mouth and down the esophagus until the pre-measured mark is reached. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle. d. Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution. e. After administration, gently and slowly withdraw the needle in the same path it was inserted.
- Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or leakage of the solution from the mouth or nose. b. Continue to monitor the animals according to the approved experimental protocol, including daily body weight measurements and general health checks.

## Visualizations

### Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by **Avitinib maleate** and a typical workflow for an *in vivo* efficacy study.



[Click to download full resolution via product page](#)

Caption: Axitinib inhibits mutant EGFR signaling pathways.



[Click to download full resolution via product page](#)

Caption: Axitinib inhibits the BTK signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for a xenograft efficacy study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Axitinib Maleate used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Axitinib Maleate Administration in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605098#axitinib-maleate-administration-route-for-animal-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)